molecular formula C11H18BNO5S B1418435 (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 871333-03-8

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No. B1418435
CAS RN: 871333-03-8
M. Wt: 287.15 g/mol
InChI Key: URMKPGLOFMAUIZ-UHFFFAOYSA-N
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Description

“(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids have been widely studied in medicinal chemistry due to their ability to form reversible covalent bonds with Lewis bases . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .


Synthesis Analysis

The synthesis of boronic acids is relatively simple and well known . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid” is C11H18BNO4S . The InChI code is 1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-7-6-10(12(14)15)8-9(11)3/h6-8,14-15H,4-5H2,1-3H3 .


Chemical Reactions Analysis

Boronic acids form reversible covalent bonds with Lewis bases . This property has been used to enhance the affinity of branched peptide boronic acids (BPBAs) towards RNA . Boronic acids have also been used in cross-coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of “(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid” is 271.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 229.0580092 g/mol .

Scientific Research Applications

Synthesis of Borinic Acid Derivatives

This compound is utilized in the synthesis of borinic acid derivatives, which are less studied than their parent boronic acids but display interesting properties and reactivities. They are used in cross-coupling reactions and have shown potential as bioactive compounds .

Catalysis

Due to its enhanced Lewis acidity, this boronic acid derivative can act as a catalyst. It can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions, which are crucial in synthetic organic chemistry .

Medicinal Chemistry

In medicinal chemistry, boronic acid derivatives are explored for their potential as inhibitors or probes due to their ability to form reversible covalent bonds with enzymes or other biological targets .

Polymer Materials

The compound’s propensity to coordinate with alcohols and amino alcohols makes it valuable in the development of polymer materials, where it can be used to modify polymer chains or create new types of polymers with unique properties .

Optoelectronics

In the field of optoelectronics, boronic acid derivatives like this one can be used to synthesize materials that have specific light-emitting or light-absorbing properties, which are essential for creating advanced optoelectronic devices .

Imaging and Biology

Organoboron compounds are significant in biology and imaging. They can be used as markers or contrast agents in various imaging techniques due to their unique chemical properties .

Coordination Chemistry

This derivative’s ability to coordinate with various ligands makes it an important player in coordination chemistry, where it can be used to study or create complex structures with metals or other elements .

Environmental Chemistry

Lastly, boronic acid derivatives can be applied in environmental chemistry for the detection and quantification of various substances, as they can react selectively with certain chemicals present in the environment .

Mechanism of Action

The mechanism of action of boronic acids is based on their ability to form reversible covalent bonds with Lewis bases . For instance, the boronic acid moiety was introduced to these BPs to enhance the affinity of branched peptide boronic acids (BPBAs) towards RNA .

Future Directions

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[3-(diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8,14-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMKPGLOFMAUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657425
Record name [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid

CAS RN

871333-03-8
Record name [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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